molecular formula C10H8N2O3 B1406814 3-Nitro-2-(1H-pyrrol-1-yl)phenol CAS No. 1355334-78-9

3-Nitro-2-(1H-pyrrol-1-yl)phenol

Cat. No. B1406814
CAS RN: 1355334-78-9
M. Wt: 204.18 g/mol
InChI Key: YNONTWRGAREEJY-UHFFFAOYSA-N
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Description

“3-Nitro-2-(1H-pyrrol-1-yl)phenol” is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.185 . It is a derivative of pyrrole, a five-membered aromatic heterocycle, which is a common motif in many natural products and pharmaceuticals .


Synthesis Analysis

The synthesis of pyrrole derivatives, such as “3-Nitro-2-(1H-pyrrol-1-yl)phenol”, often involves the condensation of carboxylic acids with amines, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups .

Scientific Research Applications

Redox Activity in Iron Complexes

3-Nitro-2-(1H-pyrrol-1-yl)phenol has been investigated in the context of redox activity in binuclear nitrosyl iron complexes. These complexes are studied for their electrochemical properties. The introduction of the electron-acceptor NO2 group into the phenyl rings of sulfur-containing ligands significantly affects the redox potential and facilitates the reduction of these complexes (Sanina et al., 2014).

Chromogenic Sensing of Ions

The compound has been used in the development of chromogenic sensors. For instance, it plays a role in a molecular switch used for detecting ions like fluoride and acetate, showcasing its utility in colorimetric approaches (Bhattacharyya et al., 2017).

Anion Sensing

In anion sensing, the compound has been utilized in conjunction with calix[4]pyrrole for detecting halide anions, like fluoride. The presence of these anions is indicated by a color change, a property that can be applied in various sensing technologies (Gale et al., 1999).

Precursor for π-electronic Anions

As a precursor for π-electronic anions, this compound has been synthesized and studied for its ability to form ion pairs with cations. This opens up possibilities in the field of material sciences and ion pair chemistry (Maeda et al., 2015).

Electrochemical Properties

The compound's derivatives have been studied for their electrochemical properties. For instance, its role in electrodes modified with polypyrrole nickel(II) Schiff-base complexes highlights its potential in electrocatalysis and sensor technology (Losada et al., 1998).

Fluorescent Sensing

It has been incorporated into the design of luminescent metal-organic frameworks, acting as a sensor for nitroaromatic explosives and iron ions. This shows its application in environmental and biological sensing technologies (Luo et al., 2017).

Model Systems for Nitrosylation Reactions

The compound has been part of studies examining nitrosylation reactions, an essential aspect of redox-based posttranslational modifications in proteins. These studies are crucial in understanding cellular processes and drug development (Daiber et al., 2009).

Reactivity with Nitric Oxide

Research has been conducted on the reactivity of various phenol substrates, including derivatives of 3-Nitro-2-(1H-pyrrol-1-yl)phenol, with nitric oxide. This is significant for understanding biochemical reactions and developing novel compounds (Yenes & Messeguer, 1999).

Future Directions

The future directions for research on “3-Nitro-2-(1H-pyrrol-1-yl)phenol” and related compounds could involve further exploration of their biological activities and mechanisms of action . Additionally, the development of more efficient and environmentally friendly synthetic methods for these compounds could be a valuable area of research .

properties

IUPAC Name

3-nitro-2-pyrrol-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-9-5-3-4-8(12(14)15)10(9)11-6-1-2-7-11/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNONTWRGAREEJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=CC=C2O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-2-(1H-pyrrol-1-yl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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